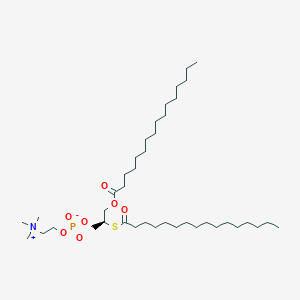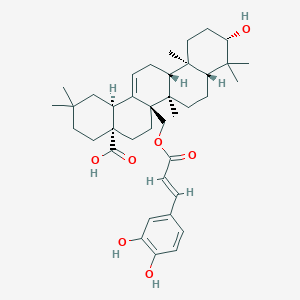![molecular formula C9H12O2 B054048 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone CAS No. 115913-30-9](/img/structure/B54048.png)
1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone is a unique organic compound characterized by its bicyclic structure. This compound is notable for its rigid and compact bicyclo[1.1.1]pentane core, which imparts distinct chemical and physical properties. The compound’s structure consists of two ethanone groups attached to the bicyclo[1.1.1]pentane framework, making it an interesting subject for various chemical studies and applications .
Preparation Methods
The synthesis of 1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This step often involves the use of [1.1.1]propellane as a key intermediate, which can be synthesized through a series of reactions involving cyclopropanation and subsequent ring closure.
Functionalization of the core: The bicyclo[1.1.1]pentane core is then functionalized with ethanone groups through reactions such as Friedel-Crafts acylation, using reagents like acetyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major products formed from these reactions include carboxylic acids, alcohols, imines, and acetals.
Scientific Research Applications
1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules and materials.
Biology: In biological research, the compound is explored for its potential as a molecular probe due to its rigid structure, which can help in studying protein-ligand interactions and enzyme mechanisms.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including as inhibitors of specific enzymes or as drug delivery vehicles.
Mechanism of Action
The mechanism by which 1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone exerts its effects is primarily related to its structural rigidity and electronic properties. The bicyclo[1.1.1]pentane core provides a stable framework that can interact with various molecular targets. The ethanone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound has carboxylic acid groups instead of ethanone groups, leading to different reactivity and applications.
1-Bicyclo[1.1.1]pentylamine hydrochloride:
The uniqueness of 1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone lies in its combination of the bicyclo[1.1.1]pentane core with ethanone groups, providing a balance of rigidity and reactivity that is valuable in various research and industrial contexts.
Properties
IUPAC Name |
1-(3-acetyl-1-bicyclo[1.1.1]pentanyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(10)8-3-9(4-8,5-8)7(2)11/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZKYGFCGJCPCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115913-30-9 |
Source


|
| Record name | 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)
![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)
![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)

![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)




![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)
